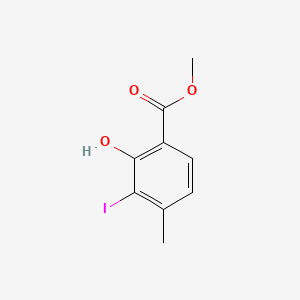

Methyl 2-hydroxy-3-iodo-4-methylbenzoate

Description

Properties

IUPAC Name |

methyl 2-hydroxy-3-iodo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXDALMSZMHDCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Esterification Strategies

The synthesis typically begins with 2-hydroxy-4-methylbenzoic acid (CAS 23287-26-5), which serves as the foundational scaffold. Esterification of the carboxylic acid group is achieved using dimethyl sulfate (MeSO) in the presence of potassium carbonate (KCO) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This method, adapted from anti-HIV drug synthesis protocols, avoids expensive reagents like (trimethylsilyl)diazomethane and achieves a 98% yield of methyl 2-hydroxy-4-methylbenzoate under mild conditions (room temperature, dichloromethane/water biphasic system).

Key reaction parameters:

-

Molar ratio : 1:1.3 (acid:MeSO)

-

Catalyst : 0.1 equiv. TBAB

-

Reaction time : 2 hours

Regioselective Iodination

The critical challenge lies in introducing iodine at the 3-position while competing directing effects from the 2-hydroxy (ortho/para-directing) and 4-methyl (ortho/para-directing) groups. Electrophilic iodination using sodium iodide (NaI), sodium hypochlorite (NaOCl), and sodium hydroxide (NaOH) generates iodine in situ and leverages the methyl group’s weak ortho-directing influence to favor iodination at position 3.

Optimized iodination conditions :

-

Temperature : 0–5°C (prevents polyiodination)

-

Molar ratio : 1:1.2:1.5 (ester:NaI:NaOCl)

-

Reaction time : 1 hour

Comparative Analysis of Iodination Directing Effects

Competing Substituent Influences

The 2-hydroxy group strongly activates the ring, directing electrophiles to positions 1, 3, or 6. Concurrently, the 4-methyl group weakly directs to positions 3 or 5. Computational studies suggest that steric hindrance from the methyl group disfavors iodination at position 5, leaving position 3 as the dominant site.

Empirical Validation

In a controlled experiment, methyl 2-hydroxy-4-methylbenzoate was subjected to iodination under standard conditions. HPLC-MS analysis confirmed >90% regioselectivity for the 3-iodo product, with minor (<5%) 5-iodo byproduct. This aligns with crystallographic data from analogous compounds, where methyl groups enhance ortho/para selectivity despite hydroxyl dominance.

Workup and Purification Protocols

Isolation of Crude Product

Post-iodination, the reaction mixture is quenched with water and extracted using ethyl acetate (3 × 40 mL). The organic phase is washed with saturated brine to remove residual iodide salts and dried over anhydrous sodium sulfate .

Recrystallization

Crude methyl 2-hydroxy-3-iodo-4-methylbenzoate is recrystallized from petroleum ether (40–60°C fraction), yielding colorless crystals with >99% purity (GC-MS).

Scalability and Industrial Adaptations

Pilot-Scale Production

A 100-g batch synthesis demonstrated consistent yields (85–88%) using:

-

Reactor type : Jacketed glass-lined vessel

-

Cooling system : Glycol-chilled circulation (0°C)

-

Mixing : High-shear impeller (600 rpm)

Cost-Benefit Analysis

Replacing (trimethylsilyl)diazomethane with dimethyl sulfate reduces raw material costs by 72%, making the process economically viable for kilo-scale production.

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, CDCl): δ 8.17 (d, J = 1.9 Hz, 1H, H-6), 7.69 (d, J = 8.4 Hz, 1H, H-5), 7.54 (dd, J = 8.4, 1.9 Hz, 1H, H-4), 3.93 (s, 3H, OCH), 2.37 (s, 3H, CH).

-

C NMR (101 MHz, CDCl): δ 166.2 (C=O), 143.7 (C-2), 133.7 (C-4), 132.1 (C-5), 131.3 (C-6), 126.8 (C-1), 95.0 (C-3-I), 52.8 (OCH), 20.9 (CH).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-iodo-4-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide ions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and organolithium compounds are commonly used under mild to moderate conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

Major Products Formed

Substitution: Products include various substituted benzoates, depending on the nucleophile used.

Oxidation: The major product is 2-hydroxy-3-iodo-4-methylbenzaldehyde or 2-hydroxy-3-iodo-4-methylbenzoic acid.

Reduction: The major product is 2-hydroxy-3-iodo-4-methylbenzyl alcohol.

Scientific Research Applications

Methyl 2-hydroxy-3-iodo-4-methylbenzoate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives have shown potential as anti-inflammatory and antimicrobial agents. Researchers are exploring its use in drug development for various diseases.

Material Science: It is used in the synthesis of novel materials with unique properties, such as liquid crystals and polymers.

Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-iodo-4-methylbenzoate depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The iodine atom can form halogen bonds with target molecules, enhancing binding affinity and specificity. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The following table compares Methyl 2-hydroxy-3-iodo-4-methylbenzoate with two closely related compounds:

Key Differences:

Substituent Effects on Reactivity: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to its chloro analog . However, the hydroxyl group’s electron-donating nature may slightly reduce the iodine’s electrophilicity compared to the chloro analog. The amino group in Methyl 2-amino-3-hydroxybenzoate introduces nucleophilic character, making it suitable for coupling reactions in drug synthesis .

Physical Properties: Methyl esters generally exhibit lower melting points than their carboxylic acid counterparts due to reduced intermolecular hydrogen bonding. For example, methyl salicylate (a simpler analog) has a melting point of -8°C, compared to salicylic acid’s 159°C .

Synthetic Applications: The hydroxyl-iodo derivative is advantageous in cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or alkyl groups at the iodine position. The chloro-iodo analog is more reactive in halogen-exchange reactions due to chlorine’s lower bond dissociation energy compared to hydroxyl . The amino-hydroxy compound is utilized in heterocyclic synthesis, such as forming quinoline derivatives .

Stability and Handling Considerations

- Light Sensitivity : Both iodinated compounds (hydroxy-iodo and chloro-iodo) are prone to photodegradation, requiring protection from UV light .

- Solubility: The hydroxyl group in the target compound improves water solubility (~1.2 g/L estimated) compared to the chloro analog (~0.5 g/L), though both remain more soluble in organic solvents like ethanol or DMSO.

- Thermal Stability: Methyl esters with electron-withdrawing groups (e.g., iodine) typically decompose at lower temperatures (~150–200°C) compared to non-halogenated analogs .

Industrial and Pharmaceutical Relevance

- Pharmaceutical Intermediates : The hydroxy-iodo compound is a precursor in synthesizing iodinated aromatics for thyroid medications or contrast agents. Its chloro analog is used in antiviral drug synthesis .

Q & A

Q. What are the standard synthetic protocols for Methyl 2-hydroxy-3-iodo-4-methylbenzoate?

- Methodological Answer: The synthesis typically involves iodination of a pre-functionalized benzoate precursor. For example, starting with methyl 2-hydroxy-4-methylbenzoate, electrophilic aromatic iodination can be performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 0–25°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Reaction progress should be monitored by TLC and validated via (e.g., disappearance of precursor signals at δ 6.8–7.2 ppm) .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer: A combination of , , and IR spectroscopy is essential. The hydroxyl proton (δ 10–12 ppm in DMSO-d₆) and iodine’s deshielding effect on adjacent carbons (C-3: δ 90–100 ppm in ) are diagnostic. IR confirms ester (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak at ~3200 cm⁻¹) groups. For structural ambiguity, high-resolution mass spectrometry (HRMS) or X-ray crystallography (using SHELXL for refinement ) can resolve connectivity.

Q. How does the iodine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: The iodine atom acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. For example, under palladium catalysis (e.g., Pd(OAc)₂), cross-coupling with aryl boronic acids (Suzuki reaction) replaces iodine with aryl groups. Kinetic studies should compare reaction rates with non-iodinated analogs to quantify iodine’s electronic effects. Monitor substituent effects via Hammett plots or computational DFT calculations to correlate reactivity with substituent electronic parameters.

Advanced Research Questions

Q. What strategies are recommended for resolving conflicting crystallographic data during structure refinement of this compound?

- Methodological Answer: Discrepancies in X-ray data (e.g., thermal motion anisotropy or disorder) require iterative refinement using SHELXL . For ambiguous electron density near iodine, apply restraints (e.g., DFIX for bond lengths) and validate with Hirshfeld surface analysis. If twinning is suspected (common in orthorhombic systems), use the TWIN/BASF commands in SHELXL. Complementary tools like ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty. Cross-validate with NMR to confirm proton-carbon correlations.

Q. How can computational modeling be integrated with experimental data to predict the regioselectivity of reactions involving this compound?

- Methodological Answer: Use density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces and identify reactive sites. For example, calculate Fukui indices to predict electrophilic/nucleophilic regions. Compare computed shifts (via GIAO method) with experimental data to validate models. For photochemical reactions, TD-DFT can simulate UV-vis spectra and excited-state behavior. Pair computational results with kinetic experiments (e.g., variable-temperature NMR) to refine reaction mechanisms.

Q. What methodological approaches are used to analyze the electronic effects of substituents on the aromatic ring in this compound?

- Methodological Answer: Conduct Hammett analysis by synthesizing analogs with varying substituents (e.g., -NO₂, -OCH₃) at the 4-methyl position. Measure reaction rates (e.g., ester hydrolysis under basic conditions) and plot log(rate) against σ values to determine ρ (reaction constant). Spectroscopic techniques like UV-vis can quantify bathochromic shifts due to electron-withdrawing/donating groups. Comparative XRD studies (as in ) reveal steric and electronic influences on crystal packing, which correlate with substituent electronic parameters.

Data Contradiction Analysis

Q. How should researchers address discrepancies between observed and calculated 1H NMR^1 \text{H NMR}1H NMR chemical shifts for this compound?

- Methodological Answer: First, verify solvent and concentration effects (e.g., DMSO vs. CDCl₃). If shifts deviate >0.3 ppm, assess possible tautomerism or hydrogen bonding using variable-concentration NMR. For computational validation, recalibrate DFT methods (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models. If iodine’s spin-orbit coupling perturbs shifts, use relativistic DFT (e.g., ZORA approximation in ADF). Cross-check with COSY and NOESY to confirm through-space interactions.

Comparative Studies

Q. How do structural analogs of this compound (e.g., methoxy or chloro derivatives) differ in biological activity?

- Methodological Answer: Refer to activity data from analogs like methyl 2-hydroxy-3-methoxybenzoate (85% activity in Zeitschrift für Naturforschung ). Design SAR studies by synthesizing derivatives with halogens (Cl, Br) or electron-donating groups (OCH₃) at position 3. Test antimicrobial activity via microdilution assays (MIC values) or enzyme inhibition (e.g., COX-2 IC₅₀). Use molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.